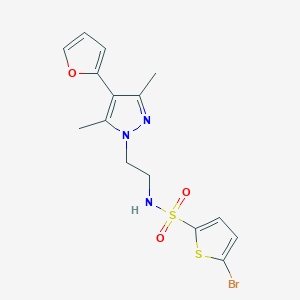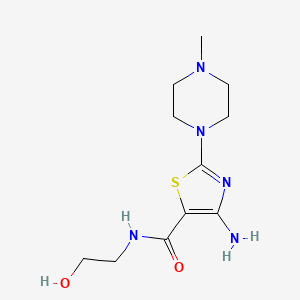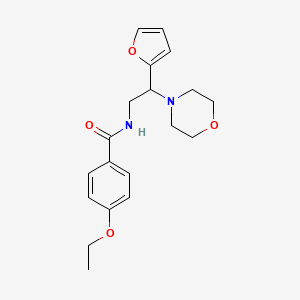![molecular formula C20H24Cl2N4O3S B2564658 N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1189921-37-6](/img/structure/B2564658.png)
N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound has garnered interest due to its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride involves multiple steps The initial step typically includes the formation of the benzothiazole core through a condensation reaction between 2-aminothiophenol and a suitable aldehydeCommon reagents used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethylformamide as the solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are often employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the benzothiazole or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the parent compound .
Scientific Research Applications
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis. Additionally, it may interfere with signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-Benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core and exhibit similar biological activities, such as antibacterial and anticancer properties.
Benzothiazole derivatives: Various benzothiazole derivatives are known for their wide range of biological activities, including antifungal, antiprotozoal, and antimicrobial properties
Uniqueness
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine moiety and the oxazole ring enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S.ClH/c1-13-4-5-15(21)18-17(13)22-20(29-18)25(19(26)16-12-14(2)23-28-16)7-3-6-24-8-10-27-11-9-24;/h4-5,12H,3,6-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSNVLIPCLGWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC(=NO4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione](/img/structure/B2564576.png)

![benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate](/img/structure/B2564580.png)

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2564582.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2564583.png)
![Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2564586.png)
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2564588.png)



![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)
![N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2564598.png)
